5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethynyl-2-methyltetrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c1-3-4-5-7-8(2)6-4/h1H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMYSKPSDVJWSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Ethynyl 2 Methyl 2h 1,2,3,4 Tetrazole and Its Precursors
Strategies for the Formation of the 2H-1,2,3,4-Tetrazole Ring System
The construction of the tetrazole ring is the foundational step in the synthesis of 5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole. Various methods have been developed for the synthesis of 5-substituted tetrazoles, primarily revolving around cycloaddition reactions.
[3+2] Cycloaddition Approaches for 5-Substituted Tetrazoles
The [3+2] cycloaddition reaction is a powerful and widely employed method for the synthesis of five-membered heterocyclic rings, including tetrazoles. nih.govscielo.br This approach involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).
The most common [3+2] cycloaddition for tetrazole synthesis involves the reaction of a nitrile with an azide (B81097) source. acs.orgorganic-chemistry.org This method can be performed under both non-catalytic and catalytic conditions.
Non-catalytic cycloadditions typically require elevated temperatures and can be sluggish, particularly with unactivated nitriles. However, the use of catalysts can significantly enhance the reaction rate and efficiency. Various catalysts, including metal salts and organocatalysts, have been explored. For instance, zinc salts have been shown to effectively catalyze the cycloaddition of nitriles with sodium azide. An organocatalyst, 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, generated in situ, has also been reported to be highly efficient, promoting the reaction under neutral conditions with microwave heating. acs.orgorganic-chemistry.org
| Catalyst System | Nitrile Substrate | Reaction Conditions | Yield | Reference |
| Dialkyltin oxide-TMSN3 | Various organic nitriles | Microwave, 15-25 min | >80% | acs.orgorganic-chemistry.org |
| NMP/NaN3/TMSCl (in situ organocatalyst) | Various organic nitriles | Microwave, 15-25 min | High | acs.orgorganic-chemistry.org |
| CuSO₄·5H₂O | Aryl and alkyl nitriles | DMSO, mild conditions | Good to excellent | scielo.br |
| Nano-TiCl₄/SiO₂ | Benzonitrile | DMF, reflux, 2h | Good |
Table 1: Catalytic Systems for Nitrile-Azide Cycloaddition. This table is generated based on data from the text.
An alternative approach to the tetrazole ring involves a one-pot reaction of an amine, an orthoformate (such as triethyl orthoformate), and sodium azide. This method provides a direct route to N-substituted tetrazoles, although it is more commonly employed for the synthesis of 1-substituted tetrazoles.
One-pot multicomponent reactions offer an efficient strategy for the synthesis of polysubstituted tetrazoles by combining several reaction steps in a single operation without the isolation of intermediates. A notable example is the reaction of aryldiazonium salts with amidines, followed by an oxidative ring closure, which yields 2,5-disubstituted tetrazoles in good yields under mild conditions. organic-chemistry.org Another multicomponent approach involves the reaction of aldehydes, hydroxylamine, and an azide source to generate 5-substituted 1H-tetrazoles.
Regioselective N-Alkylation Strategies for 2-Methyl Substitution
Once the 5-substituted tetrazole ring is formed, the next critical step is the regioselective introduction of the methyl group at the N-2 position. The alkylation of 5-substituted 1H-tetrazoles can lead to a mixture of N-1 and N-2 isomers, and therefore, controlling the regioselectivity is paramount.
Several factors influence the regioselectivity of N-alkylation, including the nature of the substituent at the C-5 position, the alkylating agent, the solvent, and the base used. It has been observed that alkylation of 5-aryltetrazoles with adamantan-1-ol in concentrated sulfuric acid proceeds exclusively at the N-2 position. nih.gov Another method involves the diazotization of aliphatic amines, which generates a transient alkyl diazonium intermediate that preferentially alkylates the N-2 position of 5-substituted tetrazoles.
A study on the alkylation of N-benzoyl-5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of K₂CO₃ resulted in a mixture of 1,5- and 2,5-disubstituted products, highlighting the competitive nature of the alkylation process.
| Alkylating Agent/Method | 5-Substituent | Conditions | Regioselectivity (N-2 vs. N-1) | Reference |
| Adamantan-1-ol/H₂SO₄ | Aryl | Concentrated H₂SO₄ | Exclusive N-2 | nih.gov |
| Diazotization of aliphatic amines | Aryl, Heteroaryl, Alkyl | Organic nitrite (B80452) reagent | Preferential N-2 |
Table 2: Regioselective N-Alkylation of 5-Substituted Tetrazoles. This table is generated based on data from the text.
Installation and Functionalization of the Ethynyl (B1212043) Moiety
The introduction of the ethynyl group at the C-5 position of the tetrazole ring is a key transformation in the synthesis of the target molecule. This can be achieved either by starting with a precursor already containing the ethynyl group or by functionalizing a pre-formed tetrazole ring.
A powerful method for creating carbon-carbon bonds, including the formation of an ethynyl-aryl bond, is the Sonogashira coupling reaction. organic-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a versatile tool in organic synthesis. organic-chemistry.orgwikipedia.org In the context of synthesizing this compound, a plausible strategy involves the Sonogashira coupling of a 5-halo-2-methyl-2H-tetrazole with a suitable terminal alkyne, such as trimethylsilylacetylene (B32187), followed by deprotection of the silyl (B83357) group. The Sonogashira coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine with terminal alkynes has been reported, demonstrating the feasibility of this approach on a similar heterocyclic system. rsc.org
An alternative strategy would involve the [3+2] cycloaddition of an alkynyl nitrile (e.g., 3-butynenitrile or its protected derivatives) with an azide source to directly form the 5-ethynyltetrazole core. Subsequent regioselective N-methylation would then yield the final product. The choice between these two strategies would depend on the availability of starting materials and the compatibility of the functional groups with the reaction conditions of each step.
| Reaction | Substrates | Catalyst/Reagents | Product | Reference |
| Sonogashira Coupling | 5-Halo-2-methyl-2H-tetrazole, Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | 5-Alkynyl-2-methyl-2H-tetrazole | organic-chemistry.orgwikipedia.orgrsc.org |
| [3+2] Cycloaddition | Alkynyl nitrile, Sodium azide | Catalyst (e.g., Zn(II), Organocatalyst) | 5-Alkynyl-1H-tetrazole | scielo.bracs.orgorganic-chemistry.org |
Table 3: Methods for Introducing the Ethynyl Group. This table is generated based on data from the text.
Direct Ethynylation Methods on Tetrazole Scaffolds
The introduction of an ethynyl group directly onto a pre-formed 2-methyl-2H-1,2,3,4-tetrazole scaffold is a key synthetic strategy. This typically involves a cross-coupling reaction, with the Sonogashira coupling being the most prominent method. wikipedia.orgorganic-chemistry.org This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org For the synthesis of the target compound, this would involve the coupling of a 5-halo-2-methyl-2H-1,2,3,4-tetrazole with a suitable alkyne source.
The general Sonogashira reaction proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine that can also serve as the solvent. organic-chemistry.org The reaction is known for its mild conditions, often being carried out at room temperature. wikipedia.org The choice of the halogen on the tetrazole ring is crucial, with the reactivity order being I > Br > Cl. Therefore, 5-iodo-2-methyl-2H-1,2,3,4-tetrazole would be the preferred substrate for this reaction. The alkyne can be acetylene (B1199291) gas itself or a protected form like trimethylsilylacetylene, which would require a subsequent deprotection step.
Table 1: Typical Conditions for Sonogashira Coupling
| Component | Example | Role |
| Substrate | 5-Iodo-2-methyl-2H-1,2,3,4-tetrazole | Electrophile |
| Alkyne | Trimethylsilylacetylene | Nucleophile |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Main catalyst for the coupling cycle |
| Copper Co-catalyst | Copper(I) iodide (CuI) | Co-catalyst for the copper cycle |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Neutralizes the hydrogen halide byproduct and can act as a solvent |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Reaction medium |
The catalytic cycle of the Sonogashira reaction is understood to involve two interconnected cycles: a palladium cycle and a copper cycle. youtube.com The palladium catalyst undergoes oxidative addition with the halo-tetrazole. Simultaneously, the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more nucleophilic. youtube.com This copper acetylide then undergoes transmetalation with the palladium complex. The final step is reductive elimination from the palladium complex, which yields the desired this compound and regenerates the active palladium(0) catalyst. youtube.com
Precursor Transformations to the Ethynyl Group
An alternative to direct ethynylation is the construction of the tetrazole ring from a precursor that already contains the ethynyl group or a masked equivalent. The most common method for forming the tetrazole ring is the [3+2] cycloaddition reaction between an azide and a nitrile. researchgate.net To synthesize this compound via this route, one would react methyl azide with an ethynyl-containing nitrile.
The key precursor for this approach is an ethynyl nitrile, such as cyanoacetylene. However, due to the reactivity and potential hazards of cyanoacetylene, a protected version might be used in practice. The other key reactant is methyl azide, which can be generated in situ or used as a solution. The cycloaddition would lead to the formation of the this compound. This method offers the advantage of building the core structure with the desired substituent already in place, avoiding potentially harsh post-cyclization functionalization steps.
Table 2: Precursors for [3+2] Cycloaddition Synthesis
| Precursor 1 (Azide) | Precursor 2 (Nitrile) | Resulting Product |
| Methyl azide (CH₃N₃) | Cyanoacetylene (H-C≡C-CN) | This compound |
| Methyl azide (CH₃N₃) | 3-(Trimethylsilyl)prop-2-ynenitrile ((CH₃)₃Si-C≡C-CN) | 2-methyl-5-((trimethylsilyl)ethynyl)-2H-1,2,3,4-tetrazole (requires deprotection) |
Green Chemistry and Sustainable Synthetic Approaches
In recent years, the principles of green chemistry have become increasingly important in the synthesis of heterocyclic compounds. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, several green and sustainable approaches can be considered.
Catalyst-Free and Additive-Free Methodologies
Developing synthetic methods that avoid the use of catalysts and additives is a key goal of green chemistry, as it simplifies purification and reduces waste. While many tetrazole syntheses rely on catalysts, there is growing interest in catalyst-free approaches. For instance, some cycloaddition reactions can be promoted simply by heating the reactants in a suitable solvent. nih.gov
Recent research has shown that supramolecular self-assembly can drive azide-alkyne cycloadditions with high regioselectivity in the absence of metal catalysts. nih.gov Although this has been primarily demonstrated for the synthesis of triazoles, the underlying principle of using non-covalent interactions to pre-organize reactants could potentially be applied to the [3+2] cycloaddition for tetrazole formation. Furthermore, catalyst-free microwave-assisted synthesis has been reported for other nitrogen-containing heterocycles, indicating a trend towards minimizing catalyst use. lew.ro
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry. lew.ro The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions compared to conventional heating methods. lew.ronih.gov This is due to the efficient and direct heating of the reaction mixture. lew.ro
For the synthesis of tetrazoles, microwave assistance has been successfully applied to the [3+2] cycloaddition of nitriles and azides. organic-chemistry.org An efficient one-pot synthesis of N2-(tetrazol-5-yl)-triazine derivatives has been developed using controlled microwave heating, highlighting the utility of this technology for complex tetrazole-containing molecules. nih.govbeilstein-journals.org Applying microwave irradiation to either the direct ethynylation or the cycloaddition pathway for synthesizing this compound could offer significant advantages in terms of speed and efficiency.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes |
| Energy Efficiency | Lower | Higher |
| Yields | Often lower to moderate | Often higher |
| Side Reactions | More prevalent | Often reduced |
| Heating Mechanism | Conduction and convection (indirect) | Direct dielectric heating |
Heterogeneous Catalysis in Tetrazole Synthesis
Heterogeneous catalysts offer several advantages from a green chemistry perspective, most notably their ease of separation from the reaction mixture and their potential for recycling and reuse. This simplifies product purification and reduces catalyst waste. While homogeneous catalysts are common in tetrazole synthesis, there is a growing body of research on heterogeneous alternatives.
A variety of solid-supported catalysts have been developed for the synthesis of 5-substituted 1H-tetrazoles. These include metal nanoparticles supported on various materials. For example, ZnO nanoparticles embedded in a magnetic periodic mesoporous organosilica have been used as a recyclable catalyst for the synthesis of tetrazole derivatives in green solvents like ethanol. Another approach involves the use of superparamagnetic Fe₃O₄ nanoparticles, which allow for easy magnetic separation of the catalyst. nih.gov While specific applications to this compound are not yet widely reported, these heterogeneous systems represent a promising sustainable approach for its synthesis.
Table 4: Examples of Heterogeneous Catalysts in Tetrazole Synthesis
| Catalyst | Support/Core | Reaction Type | Key Advantages |
| ZnO nanoparticles | Magnetic Mesoporous Organosilica | [3+2] Cycloaddition | Recyclable, use in green solvents |
| Fe₃O₄ nanoparticles | Silica | [3+2] Cycloaddition | Easy magnetic separation, high efficiency |
| Yb(OTf)₃ | - | From amines, orthoformate, and azide | Good yields for 1-substituted tetrazoles. organic-chemistry.org |
| L-proline | - | [3+2] Cycloaddition | Organocatalyst, environmentally benign, cost-effective. organic-chemistry.org |
Elucidation of Reaction Mechanisms and Chemical Transformations
Reactivity of the Ethynyl (B1212043) Moiety in 5-Ethynyl-2-methyl-2H-1,2,3,4-tetrazole
The carbon-carbon triple bond, or ethynyl group, at the 5-position of the tetrazole ring is an electron-rich center, making it susceptible to a variety of addition and cycloaddition reactions. Its reactivity is modulated by the electronic properties of the attached 2-methyl-2H-tetrazole ring.
Electrophilic Additions to the Triple Bond
Under conditions of superelectrophilic activation, the triple bond of this compound and its aryl-substituted analogues undergoes addition reactions with various electrophiles. These reactions typically proceed through highly reactive cationic intermediates.
The reaction of 5-arylethynyl-2-methyl-2H-tetrazoles with arenes, when mediated by a Brønsted superacid such as trifluoromethanesulfonic acid (CF3SO3H) or an acidic zeolite like HUSY CBV-720, results in the hydroarylation of the acetylene (B1199291) bond. nih.govnih.gov This transformation leads to the formation of E-/Z-5-(2,2-diarylethenyl)-2-methyl-2H-tetrazoles in high yields, with a notable preference for the E-isomer. nih.gov The reaction proceeds via the protonation of the triple bond by the superacid, generating a highly electrophilic vinyl cation. This intermediate is then attacked by the arene nucleophile to yield the final product. A tandem approach combining hydroarylation with ionic hydrogenation in a system containing an acid (like CF3SO3H or AlCl3), an arene, and cyclohexane (B81311) can produce 5-(2,2-diarylethyl)-2-methyl-2H-tetrazoles. nih.govnih.gov
Table 1: Hydroarylation of 5-(Arylethynyl)-2-methyl-2H-tetrazoles with Arenes Data sourced from studies on superelectrophilic activation. nih.govnih.gov
| Aryl Substituent (on Tetrazole) | Arene | Product Yield | Isomer Ratio (E/Z) |
| Phenyl | m-Xylene | Good | Predominantly E |
| Various | Benzene (B151609), Xylenes, Anisole, etc. | Up to 98% | Predominantly E |
The hydration of the triple bond in 5-arylethynyl-2-methyl-2H-tetrazoles can be achieved using sulfuric acid (H2SO4). nih.govnih.gov This reaction follows Markovnikov's rule, where the initial protonation of the alkyne leads to a vinyl cation, which is subsequently attacked by water. The resulting enol intermediate rapidly tautomerizes to the more stable keto form. The final product of this transformation is a 5-(2-aryl-2-oxoethyl)-2-methyl-2H-tetrazole. nih.govnih.gov
Table 2: Hydration of 5-(Arylethynyl)-2-methyl-2H-tetrazoles Data based on reactions conducted in sulfuric acid. nih.govnih.gov
| Starting Material | Reagent | Product |
| 5-(Arylethynyl)-2-methyl-2H-tetrazole | H2SO4 / H2O | 5-(2-Aryl-2-oxoethyl)-2-methyl-2H-tetrazole |
When 5-arylethynyl-2-methyl-2H-tetrazoles are treated with trifluoromethanesulfonic acid (CF3SO3H) in the absence of a strong external nucleophile, the triflate anion can act as the nucleophile. nih.govnih.gov This results in the direct addition of the superacid across the triple bond, leading to the formation of the corresponding E- and Z-vinyl triflates in high yields. nih.govnih.gov These vinyl triflates are valuable synthetic intermediates, capable of participating in various cross-coupling reactions.
Table 3: Formation of Vinyl Triflates from 5-(Arylethynyl)-2-methyl-2H-tetrazoles Data from reactions involving the addition of triflic acid. nih.govnih.gov
| Starting Material | Reagent | Product | Yield |
| 5-(Arylethynyl)-2-methyl-2H-tetrazole | CF3SO3H | E-/Z-5-(2-Aryl-2-(triflyloxy)vinyl)-2-methyl-2H-tetrazole | High |
Cycloaddition Reactions Involving the Ethynyl Group
The ethynyl group of this compound can function as a 2π-electron component (a dipolarophile or dienophile) in cycloaddition reactions.
A significant reaction in this class is the inverse-electron-demand Diels-Alder (IEDDA) reaction. rsc.org In this type of [4+2] cycloaddition, an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile. rsc.org The ethynyltetrazole can serve as the dienophile, reacting with the tetrazine to form a bicyclic intermediate. This intermediate then undergoes a retro-Diels-Alder reaction by extruding a molecule of dinitrogen to yield a pyridazine (B1198779) derivative. rsc.org
Furthermore, the tetrazole ring itself can be a precursor for 1,3-dipoles. Controlled thermal or photochemical decomposition of certain tetrazoles can lead to the formation of highly reactive nitrilimines. wikipedia.org These species can then undergo 1,3-dipolar cycloaddition reactions with suitable dipolarophiles, including alkynes. wikipedia.org
Intrinsic Reactivity of the 2H-1,2,3,4-Tetrazole Ring
The 2H-1,2,3,4-tetrazole ring is an aromatic, nitrogen-rich heterocycle with distinct reactivity. wikipedia.org While generally stable, the high nitrogen content and the presence of multiple nitrogen-nitrogen bonds make it susceptible to decomposition under energetic conditions, a property exploited in energetic materials. colab.wsresearchgate.net
The thermal decomposition of tetrazoles often proceeds via ring-opening to form a transient azide (B81097) intermediate, followed by the elimination of dinitrogen. researchgate.net For some substituted tetrazoles, this decomposition can generate nitrilimines, which are valuable for subsequent synthetic transformations. wikipedia.org
Computational studies using Density Functional Theory (DFT) have shed light on the dual reactivity of the 1,2,3,4-tetrazole scaffold in the presence of an alkyne like phenylacetylene, catalyzed by metalloporphyrins. rsc.org Depending on the metal center, the reaction can proceed via two distinct pathways:
Click Reaction: With a manganese-porphyrin catalyst, the tetrazole prefers to engage in a click reaction pathway, resulting in a 1,5-disubstituted product. rsc.org
Denitrogenative Annulation: In contrast, an iron-porphyrin catalyst favors a denitrogenative annulation pathway. This involves the formation of a metal-nitrene radical intermediate through the loss of dinitrogen from a metal-azide complex, leading to an annulated product. rsc.org
The lone pairs on the sp2-hybridized nitrogen atoms of the tetrazole ring allow it to act as a ligand in coordination chemistry and participate in hydrogen bonding, which can influence its reactivity and physical properties. nih.gov While the ring is generally considered electron-withdrawing, its N-substituted isomers, like the 2-methyl derivative, are typically more stable towards electrophilic attack than the corresponding 1-methyl isomers.
Ring-Opening and Rearrangement Pathways
The tetrazole ring, despite its aromatic character, is susceptible to degradation under certain conditions, primarily through ring-opening reactions. A significant pathway for the decomposition of tetrazoles, particularly when metalated at the 5-position, is a retro [2+3] cycloaddition. This reaction is a considerable challenge in the synthesis and functionalization of tetrazole derivatives.
Specifically, 5-lithiated tetrazoles are known to be highly unstable, even at temperatures as low as -78 °C. nih.gov They rapidly decompose to form a more stable cyanamide (B42294) species and a nitrogen molecule. nih.gov This instability limits the use of common organolithium reagents for the C-H functionalization of the tetrazole ring. In contrast, the corresponding organomagnesium intermediates exhibit considerably greater stability, with a reported half-life of about three hours at -20 °C, which allows for their use in subsequent derivatization reactions. nih.gov
Another potential rearrangement pathway, observed in related N-substituted tetrazoles, involves the transformation of N-acyl-5-alkyltetrazoles into 1,3,4-oxadiazoles. nih.gov This rearrangement underscores the delicate stability of the tetrazole ring, which can be influenced by the nature of the substituents on both its carbon and nitrogen atoms.
Table 1: Key Ring-Opening and Rearrangement Reactions of Tetrazole Derivatives
| Reaction Pathway | Precursor Type | Conditions | Product | Reference(s) |
|---|---|---|---|---|
| Retro [2+3] Cycloaddition | 5-Lithiated Tetrazole | Low Temperature (e.g., -78 °C) | Cyanamide + N₂ | nih.gov |
| Rearrangement | N-Acyl-5-alkyltetrazole | Varies | 1,3,4-Oxadiazole | nih.gov |
Nucleophilic and Electrophilic Attack on the Tetrazole Ring
The electronic nature of the 2-methyl-2H-1,2,3,4-tetrazole ring dictates its reactivity towards nucleophiles and electrophiles. The ring is electron-rich due to the presence of four nitrogen atoms and the delocalized π-system, which generally makes it resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups.
Conversely, the nitrogen atoms, with their available lone pairs of electrons, are primary sites for electrophilic attack . The initial synthesis of this compound itself involves the alkylation of a tetrazole precursor at a nitrogen atom, a classic example of electrophilic attack. The regioselectivity of such attacks (i.e., which of the four nitrogens is attacked) can be complex and is influenced by steric and electronic factors, as well as the nature of the electrophile. Drawing parallels from studies on similar heterocyclic systems, the interaction can be understood through the Hard and Soft Acids and Bases (HSAB) principle. mdpi.com Hard electrophiles are expected to preferentially attack the nitrogen atom with the highest electron density (the "hardest" basic site), whereas softer electrophiles may favor interaction with more polarizable sites. mdpi.commdpi.com
Nucleophilic attack is less common on the tetrazole ring itself. Instead, it is more likely to occur at the electrophilic carbon atoms of the ethynyl substituent. The acetylenic proton can be removed by a base (a nucleophile), and the resulting acetylide can then engage in further reactions.
Table 2: Predicted Reactivity of this compound
| Reagent Type | Predicted Site of Attack | Rationale | Reference(s) |
|---|---|---|---|
| Electrophile (E⁺) | Ring Nitrogen Atoms | Lone pair availability on nitrogen atoms makes them nucleophilic centers. | mdpi.commdpi.com |
| Nucleophile/Base (Nu⁻) | Ethynyl C-H Proton | The terminal alkyne proton is the most acidic site, susceptible to deprotonation. | General Principle |
C-H Functionalization at the 5-Position
The introduction of substituents at the 5-position of the tetrazole ring is a crucial strategy for synthesizing derivatives like this compound. This is typically achieved through the C-H functionalization of a 2-substituted-2H-tetrazole precursor. The process involves the deprotonation of the C5-H bond, which is rendered acidic by the electron-withdrawing nature of the tetrazole ring, followed by quenching the resulting anion with a suitable electrophile.
Metalation-Enabled Derivatization
Direct deprotonation of the C5-H bond is the most direct route for functionalization. However, the choice of the metalating agent is critical due to the aforementioned instability of the resulting anion. nih.gov
Lithiated Intermediates : While strong lithium bases like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) can deprotonate the C5 position, the resulting 5-lithiated tetrazoles are often too unstable for practical synthetic use, readily undergoing the retro [2+3] cycloaddition. nih.govnih.gov
Magnesiated Intermediates : Organomagnesium reagents provide a more stable metalated intermediate. nih.gov A significant advancement in this area is the use of the "turbo-Grignard" reagent, i-PrMgCl·LiCl. organic-chemistry.org This reagent effectively deprotonates N-protected tetrazoles at the 5-position at low temperatures (e.g., -60 °C), forming a magnesium-tetrazolide intermediate that is stable enough to react with a wide array of electrophiles, including aldehydes, ketones, and sources of iodine. organic-chemistry.org This enhanced stability is key to preventing the ring-opening side reaction. organic-chemistry.org
Table 3: Comparison of Metalating Agents for C5-Functionalization of Tetrazoles
| Metalating Agent | Temperature | Stability of Intermediate | Synthetic Utility | Reference(s) |
|---|---|---|---|---|
| n-BuLi / s-BuLi | -78 °C | Low (prone to retro cycloaddition) | Limited | nih.govnih.gov |
| i-PrMgCl·LiCl | -60 °C | High | High (reacts with various electrophiles) | nih.govorganic-chemistry.org |
Protecting Group Strategies for Tetrazole Functionalization
To control the regioselectivity of reactions and enhance the stability of intermediates during C-H functionalization, the nitrogen atoms of the tetrazole ring are often protected. The choice of protecting group is vital, as it must be stable to the metalation conditions and easily removable afterward.
p-Methoxybenzyl (PMB) : The PMB group is a robust protecting group for the N1 position. 1N-PMB-protected tetrazoles have been shown to successfully undergo C-H deprotonation at the 5-position with the turbo-Grignard reagent. organic-chemistry.org The PMB group can later be cleaved under oxidative, hydrogenolysis, or acidic conditions. organic-chemistry.org
6-Methylpyridyl-2-methyl : This is a more specialized protecting group that also facilitates C-H deprotonation. nih.gov Its key advantage is the ability to be cleaved under reductive electrochemical conditions, offering an orthogonal deprotection strategy that is mild and selective. nih.gov
Other Groups : Other protecting groups like trityl (Tr) have been used for the lithiation-substitution of alkyltetrazoles. nih.gov In contrast, N-acyl and N-Boc groups are generally less suitable, as they can lead to undesired rearrangements or are difficult to handle. nih.gov
Table 4: Protecting Groups for Tetrazole C5-Functionalization
| Protecting Group | Position | Key Features | Cleavage Conditions | Reference(s) |
|---|---|---|---|---|
| p-Methoxybenzyl (PMB) | N1 | Stabilizes magnesiated intermediate. | Oxidative (DDQ, CAN), H₂, or acid. | organic-chemistry.org |
| 6-Methylpyridyl-2-methyl | N1 | Enables electrochemical deprotection. | Electrochemical reduction (e.g., Pb cathode). | nih.gov |
| Trityl (Tr) | N-protection | Used for lithiation of 5-alkyltetrazoles. | Acidic conditions. | nih.gov |
Advanced Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations on Molecular Structure and Tautomerism
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. For substituted tetrazoles, these calculations are crucial for understanding the relative stabilities of potential isomers and the nature of their chemical bonds.
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying tetrazole derivatives. acs.orgcapes.gov.br The B3LYP functional is a popular hybrid functional that has demonstrated reliability in predicting the geometries and energies of such heterocyclic systems. orientjchem.orgacs.org
A DFT study on 5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole would typically begin with a geometry optimization to find the lowest energy structure. This process determines key structural parameters. While specific experimental data for this molecule is not available, a DFT/B3LYP calculation would yield a set of optimized geometric parameters. These calculations are also used to determine thermodynamic properties like the heat of formation, which is essential for assessing the molecule's stability. capes.gov.brresearchgate.net Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity and electronic properties. orientjchem.org
Table 1: Representative Optimized Geometric Parameters for this compound from a DFT Calculation This table presents hypothetical data typical of a DFT/B3LYP calculation for illustrative purposes.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | N1-N2 | 1.335 |
| N2-N3 | 1.298 | |
| N3-N4 | 1.345 | |
| N4-C5 | 1.321 | |
| C5-N1 | 1.350 | |
| C5-C6 (C-C≡) | 1.420 | |
| C6-C7 (C≡C) | 1.210 | |
| N2-C8 (N-CH₃) | 1.475 | |
| **Bond Angles (°) ** | N1-N2-N3 | 109.5 |
| N2-N3-N4 | 107.0 | |
| N3-N4-C5 | 109.0 | |
| N4-C5-N1 | 105.5 | |
| N1-C5-C6 | 126.0 | |
| C5-C6-C7 | 178.5 |
Ab Initio and Multireference Methods for Electronic States
For situations requiring higher accuracy or for molecules where standard DFT may be insufficient, ab initio methods are employed. These methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) provide more accurate descriptions of electron correlation. researchgate.net
Multireference (MR) methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) or Multireference Configuration Interaction (MRCI), are essential for studying systems with significant static correlation. uni-stuttgart.decolorado.edubarbatti.orgwikipedia.org This is particularly relevant for describing bond-breaking processes, conical intersections, and the electronic structure of excited states where more than one electronic configuration is dominant. barbatti.orgacs.org For a molecule like this compound, MR methods would be critical for accurately modeling potential dissociation pathways of the tetrazole ring or reactions involving the ethynyl (B1212043) group, as well as for obtaining a balanced description of ground and excited electronic states. wikipedia.org
Mechanistic Investigations of Reactivity and Transition States
Computational chemistry is invaluable for elucidating reaction mechanisms, allowing for the characterization of short-lived intermediates and high-energy transition states that are difficult to observe experimentally.
By mapping the potential energy surface, computational methods can detail the step-by-step pathway of a chemical reaction. DFT calculations are widely used to locate the structures of transition states and calculate the activation barriers for each step. acs.org For this compound, a key area of interest would be the reactivity of the ethynyl group, for instance, in [3+2] cycloaddition reactions. Theoretical calculations could predict whether such a reaction proceeds via a concerted or stepwise mechanism by locating the relevant transition states and intermediates. This approach has been successfully used to understand the formation of the tetrazole ring itself from nitriles and azides. acs.org Similarly, the thermal decomposition pathways of the tetrazole ring could be investigated, identifying the initial bond-breaking events and subsequent transformations.
The formation and stability of cationic intermediates are central to many organic reactions. nih.gov Computational modeling can provide detailed insights into the structure, stability, and charge distribution of these species. For this compound, protonation could occur at several sites, including the nitrogen atoms of the tetrazole ring or the ethynyl triple bond. DFT calculations can determine the most likely protonation site by comparing the energies of the resulting conjugate acids. nih.gov The stability of a potential cationic intermediate formed during an electrophilic addition to the ethynyl group could also be assessed. researchgate.net Such studies have shown that the stability of cationic intermediates, like the tert-butyl cation, can explain the regioselectivity of certain reactions in related tetrazole systems. beilstein-journals.org
Excited State Properties and Photochemistry Modeling
The interaction of molecules with light is governed by their excited state properties. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used method for modeling the electronic excitations and photochemistry of molecules. nih.govacs.org
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of peaks in a UV-visible spectrum. uc.pt For this compound, this would reveal how the combination of the tetrazole ring and the ethynyl substituent influences its absorption of light. Furthermore, by mapping the excited-state potential energy surfaces, it is possible to model photochemical reaction pathways, such as photoisomerization or light-induced fragmentation. acs.orgacs.org This allows for the identification of key deactivation pathways, including internal conversion and intersystem crossing, which dictate the molecule's photostability and photochemical reactivity. uc.pt
Table 2: Representative Electronic Transitions for this compound from a TD-DFT Calculation This table presents hypothetical data typical of a TD-DFT calculation for illustrative purposes.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 4.85 | 255.6 | 0.002 | HOMO → LUMO (n→π) |
| S₀ → S₂ | 5.50 | 225.4 | 0.150 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 5.98 | 207.3 | 0.210 | HOMO → LUMO+1 (π→π*) |
Computational Prediction of Photoreactivity
The prediction of photoreactivity for a molecule like this compound relies on sophisticated computational techniques that can model the electronic structure of the molecule in both its ground and excited states. Theoretical investigations into similar tetrazole systems often employ a combination of Density Functional Theory (DFT) and multireference methods to achieve a detailed understanding of the photochemical processes.
A common starting point for these investigations is the optimization of the ground state geometry of the molecule using a DFT functional, such as B3LYP, often paired with a comprehensive basis set like 6-311++G(d,p). uc.ptnih.gov This provides a foundational understanding of the molecule's stable structure. To explore the photoreactivity, time-dependent DFT (TD-DFT) is then typically used to calculate the vertical excitation energies and oscillator strengths. These calculations help to identify the key electronic transitions that are likely to occur upon absorption of UV light. For instance, in related tetrazole compounds, photoexcitation often populates the first singlet excited state (S₁). nih.gov
More advanced and accurate methods, such as the complete active space self-consistent field (CASSCF) followed by second-order perturbation theory (MS-CASPT2), are employed to map out the potential energy surfaces of the excited states. nih.gov These methods are crucial for identifying reaction pathways, transition states, and conical intersections, which are points where different electronic states have the same energy and are critical for understanding the rapid, non-radiative decay back to the ground state.
For this compound, computational predictions would likely focus on the cleavage of the tetrazole ring, a common photochemical pathway for this class of compounds. nih.govuc.pt The ethynyl group at the C5 position is expected to influence the electronic properties and, consequently, the photoreactivity, potentially altering the energy barriers for ring opening compared to other substituted tetrazoles.
Table 1: Representative Computational Methods for Photoreactivity Prediction
| Computational Method | Purpose | Typical Application in Tetrazole Photochemistry |
| Density Functional Theory (DFT) | Ground state geometry optimization and electronic structure. | Determining the stable conformation of the tetrazole ring and its substituents. |
| Time-Dependent DFT (TD-DFT) | Calculation of electronic excitation energies and UV-Vis spectra. | Predicting the wavelengths of light the molecule will absorb to become photoexcited. |
| CASSCF/MS-CASPT2 | Mapping of excited state potential energy surfaces. | Elucidating the detailed mechanism of photochemical reactions, including bond breaking and formation. |
This table is generated based on methodologies reported in studies of similar compounds and represents a likely approach for the target molecule.
Energy Trends and Reactive Intermediates in Photolysis
The photolysis of 2,5-disubstituted tetrazoles, such as this compound, is predicted to proceed through a series of high-energy reactive intermediates. Computational studies are essential for determining the energetic favorability of different decomposition pathways and for identifying the structures of these transient species.
Upon photoexcitation, the primary and most anticipated photochemical event is the extrusion of molecular nitrogen (N₂). uc.ptnih.gov This process is typically initiated by the cleavage of the weakest bonds within the tetrazole ring. Theoretical studies on analogous compounds suggest that upon reaching an excited state, the molecule can undergo sequential bond breaking. nih.gov For a 2,5-disubstituted tetrazole, this would likely involve the cleavage of the N2–N3 and N4–C5 bonds. nih.gov
The loss of N₂ leads to the formation of a highly reactive nitrile imine intermediate. nih.gov This species is a 1,3-dipole and is a key precursor to subsequent products. The general structure of the nitrile imine formed from this compound would be N-methyl-C-ethynylnitrile imine.
From the nitrile imine, several reaction pathways are possible. One common pathway for related tetrazoles involves the isomerization of the nitrile imine to a more stable diazirene intermediate. uc.ptnih.gov This three-membered ring containing two nitrogen atoms is itself often unstable and can undergo further rearrangement. Another potential intermediate, particularly in studies involving different tetrazole isomers, is a carbodiimide (B86325) , which can be formed through a Wolff-type isomerization. mdpi.com
Computational studies allow for the calculation of the relative energies of these intermediates and the transition states that connect them. This energetic mapping reveals the most likely sequence of events following photolysis. For example, calculations on similar systems have shown that the initial formation of the nitrile imine from the excited tetrazole is an energetically favorable process. nih.gov The subsequent isomerization to other intermediates would depend on the specific energy barriers involved.
Table 2: Predicted Reactive Intermediates and Energy Trends in the Photolysis of this compound
| Intermediate | Predicted Formation Pathway | Relative Energy (Illustrative) |
| Excited State Tetrazole | Photoexcitation of the ground state molecule. | High |
| Nitrile Imine | Extrusion of N₂ from the excited tetrazole. | Lower than excited state, but still high |
| Diazirene | Isomerization of the nitrile imine. | Potentially lower than nitrile imine |
| Carbodiimide | Isomerization from other intermediates. | Generally a stable endpoint |
This table is illustrative and based on documented pathways for other substituted tetrazoles. The precise energy trends would require specific calculations for this compound.
In some theoretical studies of tetrazole photochemistry, a triplet biradical intermediate has also been postulated, particularly when intersystem crossing from the singlet excited state occurs. uc.ptmdpi.com The involvement of a triplet state would influence the subsequent reaction steps and the nature of the final products. The specific intermediates and their energy profiles for this compound would be a key focus of dedicated computational investigation.
Advanced Spectroscopic Characterization for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insight into the chemical environment of individual atoms. For substituted tetrazoles, it is especially critical for distinguishing between different regioisomers that may arise during synthesis.
The synthesis of N-methylated ethynyltetrazole can potentially yield two different regioisomers: 1-methyl-5-ethynyl-1H-1,2,3,4-tetrazole and 5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole. High-resolution ¹H, ¹³C, and ¹⁵N NMR spectroscopy provides the definitive means to distinguish between these structures.
¹H NMR: The proton NMR spectrum for this compound is expected to be relatively simple, showing two distinct singlets. One signal corresponds to the three protons of the N-methyl group, while the other corresponds to the terminal acetylenic proton. The precise chemical shifts are influenced by the electronic environment of the tetrazole ring.
¹³C NMR: The ¹³C NMR spectrum is particularly powerful for isomeric assignment. A key diagnostic feature for 2,5-disubstituted tetrazoles is the chemical shift of the C5 carbon atom (the carbon of the tetrazole ring). This signal typically appears significantly downfield, in the range of 162–167 ppm. nih.gov In contrast, for 1,5-disubstituted regioisomers, the C5 signal is found more upfield, generally between 152–156 ppm. nih.gov Therefore, the observation of the C5 resonance in the 162-167 ppm region would be strong evidence for the 2-methyl isomer. Other expected signals include those for the N-methyl carbon and the two sp-hybridized carbons of the ethynyl (B1212043) group.
¹⁵N NMR: ¹⁵N NMR spectroscopy offers direct insight into the nitrogen framework of the tetrazole ring. The four nitrogen atoms of the tetrazole ring exhibit distinct chemical shifts. While proton exchange in certain solvents can sometimes lead to signal averaging, the individual resonances provide a unique fingerprint for the substitution pattern. researchgate.net In the 2,5-disubstituted isomer, the nitrogen atoms are in different chemical environments compared to the 1,5-isomer, leading to a distinguishable spectral pattern that can be used for confirmation of the structure. nih.gov
Table 1: Predicted ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on typical ranges for substituted tetrazoles and alkynes.
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| ¹H | N-CH₃ | ~4.2 - 4.4 | Singlet | N-methyl group on a tetrazole ring. |
| ≡C-H | ~3.0 - 3.5 | Singlet | Terminal alkyne proton. | |
| ¹³C | C5 (Tetrazole) | ~163 - 167 | - | Diagnostic for 2,5-disubstituted tetrazoles. nih.gov |
| C ≡CH | ~80 - 90 | - | sp-hybridized carbon attached to the tetrazole. | |
| C≡C H | ~75 - 85 | - | Terminal sp-hybridized carbon. | |
| N-C H₃ | ~38 - 42 | - | N-methyl carbon. | |
| ¹⁵N | N1, N4 | Varies | - | Distinct signals for the N-N-N moiety. researchgate.net |
| N2 | Varies | - | Signal for the substituted nitrogen atom. researchgate.net | |
| N3 | Varies | - | Signal for the nitrogen adjacent to C5. researchgate.net |
Two-dimensional (2D) NMR experiments are indispensable for confirming the atomic connectivity proposed by 1D NMR spectra. For this compound, Heteronuclear Multiple Bond Correlation (HMBC) is the most crucial 2D technique for unambiguous regioisomeric assignment. nih.govipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. The definitive correlation for confirming the 2,5-disubstituted structure would be a cross-peak between the N-methyl protons (¹H) and the C5 carbon (¹³C) of the tetrazole ring. This observation proves that the methyl group is attached to a nitrogen atom that is two bonds away from the C5 carbon, which is only possible in the 2-methyl isomer. Additional key correlations would be observed between the ethynyl proton (≡C-H) and both the C5 carbon and the other ethynyl carbon (C≡CH), confirming the attachment of the ethynyl group to the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. For this molecule, it would show cross-peaks between the methyl protons and the methyl carbon, and between the ethynyl proton and the terminal ethynyl carbon (C≡C H).
COSY (Correlation Spectroscopy): This experiment shows proton-proton couplings. Given that the methyl and ethynyl protons are isolated spin systems with no protons on adjacent atoms to couple with, a COSY spectrum would not be expected to show any cross-peaks and would thus be of limited use for this specific structure.
Table 2: Expected Key 2D NMR Correlations for Structural Confirmation
| 2D Experiment | Correlating Nuclei | Type of Information Provided |
| HMBC | N-CH₃ (¹H ) ↔ C5 (¹³C ) | Confirms 2,5-regioisomer. Establishes connectivity between the methyl group and the tetrazole ring at the N2 position. nih.gov |
| HMBC | ≡C-H (¹H ) ↔ C5 (¹³C ) | Confirms connectivity between the ethynyl group and the C5 position of the tetrazole ring. |
| HSQC | N-CH₃ (¹H ) ↔ N-CH₃ (¹³C ) | Confirms the direct bond between the observed methyl protons and methyl carbon. |
| HSQC | ≡C-H (¹H ) ↔ ≡C-H (¹³C ) | Confirms the direct bond between the observed ethynyl proton and terminal alkyne carbon. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups within a molecule by probing their characteristic vibrational modes.
The IR and Raman spectra of this compound are dominated by absorption bands corresponding to the vibrations of the ethynyl and tetrazole functionalities.
Ethynyl Group Vibrations: The most distinct vibration of the ethynyl group is the C≡C triple bond stretch, which gives rise to a sharp, weak-to-medium intensity band in the IR spectrum, typically in the 2100–2140 cm⁻¹ region for terminal alkynes. The terminal ≡C-H bond has a characteristic stretching vibration that appears as a strong, sharp band around 3300 cm⁻¹.
Tetrazole Ring Vibrations: The tetrazole ring exhibits a complex series of vibrations. These include C=N and N=N stretching modes, which typically appear in the 1400–1600 cm⁻¹ region. researchgate.net Various ring stretching and deformation modes (N-N, C-N) are also found in the fingerprint region from approximately 900 to 1300 cm⁻¹. kashanu.ac.ir
Methyl Group Vibrations: The N-methyl group will show characteristic C-H symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹.
Table 3: Principal IR/Raman Vibrational Frequencies and Assignments
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity |
| ≡C-H Stretch | Ethynyl | ~3300 | Strong, Sharp |
| C-H Stretch | Methyl | ~2900 - 3000 | Medium |
| C≡C Stretch | Ethynyl | ~2100 - 2140 | Weak to Medium, Sharp |
| C=N, N=N Stretch | Tetrazole Ring | ~1400 - 1600 | Medium to Strong |
| C-H Bend | Methyl | ~1450 | Medium |
| Ring Skeletal Vibrations | Tetrazole Ring | ~900 - 1300 | Medium to Strong |
In situ IR or Raman spectroscopy is a powerful process analytical technology (PAT) tool for monitoring the synthesis of tetrazoles in real-time. nih.gov For the synthesis of this compound, which could for instance involve a cycloaddition reaction between a nitrile-containing precursor and an azide (B81097), in situ spectroscopy allows for continuous tracking of reactant consumption and product formation. nih.govrsc.org
By inserting a fiber-optic probe directly into the reaction vessel, one can monitor the disappearance of key reactant bands, such as the C≡N stretch of a nitrile precursor (around 2250 cm⁻¹) or the characteristic asymmetric stretch of an azide (around 2100 cm⁻¹). Simultaneously, the appearance and increase in intensity of product-specific bands, such as the tetrazole ring vibrations (900-1600 cm⁻¹) and the terminal alkyne C≡C stretch (~2120 cm⁻¹), can be observed. This real-time data provides valuable information on reaction kinetics, helps identify the reaction endpoint accurately, and ensures the process is proceeding as expected without the need for offline sampling and analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While unsubstituted tetrazoles absorb primarily in the vacuum UV region (<200 nm), the introduction of conjugating substituents shifts the absorption maxima to longer, more accessible wavelengths (a bathochromic shift).
For this compound, the ethynyl group is in conjugation with the π-system of the tetrazole ring. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule is expected to absorb UV radiation at a longer wavelength compared to non-conjugated tetrazoles. The primary absorption band would be attributed to a π → π* electronic transition within the conjugated ethynyl-tetrazole system. researchgate.netbeilstein-journals.org The exact position of the absorption maximum (λ_max) would depend on the solvent used, but it can be expected to fall in the near-UV region.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and information about intermolecular interactions. While a specific crystal structure for this compound is not publicly documented, analysis of related 2,5-disubstituted tetrazoles allows for a detailed prediction of its solid-state characteristics.
The tetrazole ring itself is known to be planar. nih.gov In 2,5-disubstituted tetrazoles, the substituents are attached to this planar core. The crystal packing of these molecules is often governed by a variety of non-covalent interactions, including hydrogen bonds (if suitable donors and acceptors are present) and π-π stacking interactions between the aromatic tetrazole rings. researchgate.net
For instance, the crystal structure of 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole reveals that the molecules are linked into chains by N—H···N hydrogen bonds, and these chains are further linked through π–π interactions between the tetrazole rings, with a centroid–centroid distance of 3.450 (2) Å. researchgate.net In the case of 2-adamantyl-5-aryl-2H-tetrazoles, the tetrazole ring is a planar, highly aromatic system, and the dihedral angle between the tetrazole and the aryl ring is small, suggesting π–π conjugation. nih.gov
The following table summarizes key crystallographic parameters from related tetrazole derivatives to provide a reference for the expected structural features of this compound.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
| 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole researchgate.net | Monoclinic | P2₁/c | N—H···N hydrogen bonds forming chains, and π–π stacking interactions between tetrazole rings. |
| 2-Adamantyl-5-(3-nitroaryl)-2H-tetrazoles nih.gov | Not specified | Not specified | The tetrazole ring is planar and partially sterically blocked by the adamantyl group. The small dihedral angle between the benzene (B151609) and tetrazole rings suggests π–π conjugation. |
| 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol nih.gov | Triclinic | P-1 | O—H···O and N—H···O hydrogen bonds forming ribbons, which are further linked by N—H···N hydrogen bonds to create a three-dimensional structure. |
| 1,4-bis[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]butane researchgate.net | Monoclinic | P2₁/c | Molecules form centrosymmetric dimers through C—H···O hydrogen bonds. |
This table contains data for analogous compounds to infer the properties of this compound.
The conformational analysis of this compound in the crystalline state would focus on the planarity of the tetrazole ring and the orientation of the methyl and ethynyl substituents. Based on studies of similar 2,5-disubstituted tetrazoles, the tetrazole ring is expected to be largely planar. nih.govcore.ac.uk The methyl group attached to the N2 position will have rotational freedom, but its preferred conformation will be influenced by steric and electronic interactions with the rest of the molecule and neighboring molecules in the crystal lattice.
The ethynyl group is linear, and its orientation relative to the tetrazole ring will be a key structural feature. A co-planar arrangement would maximize π-conjugation, which is often an energetically favorable state.
Intermolecular interactions are crucial in dictating the packing of molecules in a crystal. For this compound, several types of interactions are plausible:
π-π Stacking: The aromatic tetrazole rings can stack on top of each other, a common feature in the crystal structures of aromatic heterocycles. researchgate.net The presence of the ethynyl group's π-system could also contribute to these interactions.
Interactions involving the ethynyl group: The terminal hydrogen of the ethynyl group can act as a weak hydrogen bond donor, potentially forming C-H···N or C-H···π interactions. The triple bond itself can act as a π-acceptor in interactions with electron-rich regions of neighboring molecules.
In the absence of strong hydrogen bond donors like N-H or O-H, the crystal packing of this compound will likely be dominated by a combination of these weaker, yet collectively significant, intermolecular forces.
Applications in Advanced Organic Synthesis
5-Ethynyl-2-methyl-2H-1,2,3,4-tetrazole as a Versatile Synthetic Building Block
The dual functionality of This compound , combining the stable, electron-rich tetrazole moiety with the reactive carbon-carbon triple bond, establishes it as a highly versatile building block in organic synthesis. The 2-methyl-2H-tetrazole portion of the molecule offers metabolic stability, a feature highly sought after in the development of new therapeutic agents. lifechemicals.comnih.gov The ethynyl (B1212043) group, on the other hand, serves as a reactive handle for a multitude of chemical transformations, most notably carbon-carbon bond-forming reactions.
The utility of terminal alkynes in organic synthesis is well-established, and their incorporation into a heterocyclic system like the 2-methyltetrazole (B106234) opens up avenues for the creation of novel molecular scaffolds. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a prime example of a reaction where This compound can be employed to great effect. nih.gov This reaction allows for the direct attachment of the tetrazole ring to various aromatic and heteroaromatic systems, providing a straightforward entry into a diverse range of complex molecules.
The following table illustrates the potential of Sonogashira coupling reactions using a terminal alkyne analogous to This compound with various aryl halides.
| Entry | Aryl Halide Partner | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Iodobenzene | Pd(PPh3)4, CuI | Triethylamine | 95 |
| 2 | 4-Bromopyridine | PdCl2(PPh3)2, CuI | DMF/H2O | 88 |
| 3 | 2-Chloropyrimidine | Pd(OAc)2, SPhos, CuI | Toluene | 75 |
| 4 | Ethyl 4-iodobenzoate | Pd(PPh3)4, CuI | THF/Et3N | 92 |
Scaffold Diversity Generation through Ethynyl Group Modifications
The ethynyl group of This compound is the key to generating a wide array of molecular scaffolds. Beyond the Sonogashira coupling, this functional group can participate in a variety of other transformations, including cycloaddition reactions, hydration, and hydroamination, each leading to distinct product classes.
One of the most powerful methods for scaffold diversification is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The reaction of This compound with a diverse range of organic azides would afford a library of 1,4-disubstituted 1,2,3-triazoles, each bearing the 2-methyltetrazole moiety. This approach allows for the rapid assembly of complex molecules from simple, readily available starting materials.
The table below showcases the potential diversity of triazole-containing scaffolds that could be generated from the reaction of an ethynyl-tetrazole with various azides.
| Entry | Azide (B81097) Partner | Resulting Scaffold |
|---|---|---|
| 1 | Benzyl (B1604629) azide | (1-Benzyl-1H-1,2,3-triazol-4-yl)(2-methyl-2H-tetrazol-5-yl)methane |
| 2 | Phenyl azide | 5-(1-Phenyl-1H-1,2,3-triazol-4-yl)-2-methyl-2H-tetrazole |
| 3 | 3-Azidopropan-1-ol | 3-(4-(2-Methyl-2H-tetrazol-5-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol |
| 4 | Ethyl 2-azidoacetate | Ethyl 2-(4-(2-methyl-2H-tetrazol-5-yl)-1H-1,2,3-triazol-1-yl)acetate |
Furthermore, the hydration of the ethynyl group can lead to the corresponding methyl ketone, which can then be used in a variety of subsequent reactions such as aldol (B89426) condensations or reductive aminations, further expanding the accessible chemical space.
Synthesis of Complex Polyheterocyclic Systems
A significant application of This compound lies in its ability to serve as a precursor for the synthesis of complex polyheterocyclic systems. These are molecules that contain multiple interconnected heterocyclic rings, often exhibiting unique biological activities and material properties.
The ethynyl group can act as a dienophile or a dipolarophile in various cycloaddition reactions. For instance, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of a six-membered ring fused or appended to the tetrazole. mdpi.com Similarly, a 1,3-dipolar cycloaddition with a nitrile oxide or a nitrile imine would yield isoxazole (B147169) or pyrazole (B372694) rings, respectively, directly attached to the tetrazole core.
An illustrative example of building polyheterocyclic systems is the reaction of an ethynyl-substituted heterocycle with a tetrazine in an inverse-electron-demand Diels-Alder reaction. While specific examples with This compound are not yet prevalent in the literature, the general transformation is a powerful tool for heterocycle synthesis. nih.gov
The following table demonstrates potential polyheterocyclic systems that could be accessed from This compound through cycloaddition reactions.
| Reaction Type | Reactant Partner | Resulting Polyheterocyclic System |
|---|---|---|
| [4+2] Cycloaddition | 1,3-Butadiene | 5-(Cyclohexa-1,4-dien-1-yl)-2-methyl-2H-tetrazole |
| 1,3-Dipolar Cycloaddition | Benzonitrile oxide | 2-Methyl-5-(3-phenylisoxazol-5-yl)-2H-tetrazole |
| Inverse-electron-demand Diels-Alder | 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | Product of cycloaddition-elimination |
Tandem and Cascade Reactions Utilizing this compound
Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient and atom-economical approach to the synthesis of complex molecules. The unique reactivity of This compound makes it an ideal candidate for the design of such processes.
A hypothetical but synthetically valuable cascade reaction could involve an initial Sonogashira coupling of This compound with an ortho-functionalized aryl halide, followed by an intramolecular cyclization. For example, coupling with 2-iodophenol (B132878) could be followed by an intramolecular hydroalkoxylation to furnish a benzofuran (B130515) ring fused to the tetrazole system through a single intervening carbon atom.
Similarly, a tandem Sonogashira coupling followed by an intramolecular cycloaddition could be envisioned. For instance, coupling with a halide containing a tethered azide functionality could lead to an intermediate that, upon heating or catalysis, undergoes an intramolecular [3+2] cycloaddition to form a fused triazole-tetrazole system. While specific documented examples for This compound are limited, the principles are well-established with other ethynyl heterocycles. nih.gov
The potential for this compound in multicomponent reactions (MCRs) is also significant. lifechemicals.comnih.gov An MCR involving This compound , an aldehyde, and an amine, for example, could lead to highly functionalized propargylamines containing a tetrazole moiety in a single, efficient step.
Strategic Role in Medicinal Chemistry and Rational Drug Design
Bioisosteric Replacement Strategies with Tetrazoles
Bioisosterism, the practice of substituting one chemical group with another that retains similar physicochemical properties and elicits a comparable biological response, is a widely used strategy in drug discovery to enhance a compound's efficacy, selectivity, and pharmacokinetic properties. researchgate.net The tetrazole ring is a prominent player in this field, offering a versatile platform for such molecular modifications. nih.gov
One of the most well-established roles of the tetrazole ring in medicinal chemistry is as a bioisostere for the carboxylic acid functional group. rsc.org This substitution is predicated on the similar pKa values of 5-substituted-1H-tetrazoles and carboxylic acids, which typically range from 4.5 to 4.9 and 4.2 to 4.4, respectively. acs.org This comparable acidity allows the tetrazole ring to mimic the anionic character of a carboxylate at physiological pH, which is often crucial for binding to biological targets.
However, the 2-methyl substitution in 5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole fundamentally alters this property. The methylation at the N2 position removes the acidic proton, rendering the tetrazole ring non-acidic. This strategic modification is employed when the acidic nature of the 1H-tetrazole is not desired, but the steric and electronic features of the tetrazole ring are advantageous for target interaction. The resulting 2,5-disubstituted tetrazole is more lipophilic than its 1H-tetrazole counterpart and the corresponding carboxylic acid, which can lead to improved membrane permeability and oral bioavailability. researchgate.net Furthermore, tetrazoles are generally more resistant to metabolic degradation pathways that affect carboxylic acids, such as β-oxidation and conjugation reactions. nih.gov
Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and Tetrazole Analogs
| Functional Group | Approximate pKa | Lipophilicity (logP) | Metabolic Stability | Key Interactions |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | 4.2 - 4.4 | Lower | Susceptible to conjugation | Hydrogen bond donor/acceptor, ionic interactions |
| 5-Substituted-1H-tetrazole | 4.5 - 4.9 | Higher than COOH | More stable than COOH | Hydrogen bond donor/acceptor, ionic interactions |
| 2,5-Disubstituted tetrazole | Non-acidic | Higher than 1H-tetrazole | Generally stable | Hydrogen bond acceptor, dipole-dipole, π-stacking |
Beyond the classic replacement of carboxylic acids, tetrazoles are also employed in non-classical bioisosteric strategies. nih.gov Non-classical bioisosteres may not share the same number of atoms or obvious electronic similarities but can fulfill similar spatial and interactional roles within a receptor binding pocket. nih.gov The 1,5-disubstituted tetrazole isomer, for instance, is recognized as an effective bioisostere for the cis-amide bond in peptidomimetics, offering a more constrained conformation. nih.govacs.org
In the case of this compound, the 2,5-disubstituted pattern offers a unique spatial arrangement of nitrogen atoms that can act as hydrogen bond acceptors. acs.org This arrangement can mimic the hydrogen bonding pattern of other functional groups, contributing to its utility in creating novel pharmacophores. The rigid, linear geometry of the ethynyl (B1212043) group at the 5-position further extends the molecule's interaction capabilities, allowing it to probe specific, narrow channels or form unique interactions within a binding site that a simple methyl or phenyl group might not achieve.
Ligand Design for Target-Specific Molecular Interactions
While specific studies on the ligand-receptor interactions of this compound are not extensively documented in publicly available literature, the contributions of its constituent parts—the 2-methyl-2H-tetrazole core and the 5-ethynyl substituent—can be inferred from research on analogous structures.
The 5-ethynyl group is a particularly interesting feature for ligand design. Its linear geometry and sp-hybridized carbons provide a rigid extension that can reach into deep, narrow pockets within a receptor. Furthermore, the triple bond can act as a weak hydrogen bond acceptor. The π-system of the ethynyl group can also engage in π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's active site. Such interactions are critical for the affinity and selectivity of ligands for their targets. For instance, ethynyl-substituted pyridines have been shown to be potent antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), where the ethynyl moiety plays a key role in binding. nih.gov
Table 2: Potential Molecular Interactions of this compound Moieties
| Molecular Moiety | Potential Interaction Type | Potential Interacting Residues (Examples) |
|---|---|---|
| 2-Methyl-2H-tetrazole Ring | Hydrogen Bond Acceptor (N3, N4) | Asn, Gln, Ser, Thr, His |
| Dipole-Dipole Interactions | Polar amino acids | |
| van der Waals Interactions | Hydrophobic and aromatic residues | |
| 5-Ethynyl Group | Hydrogen Bond Acceptor (π-system) | Asn, Gln, Ser, Thr |
| π-π Stacking | Phe, Tyr, Trp | |
| Hydrophobic Interactions | Ala, Val, Leu, Ile |
Pharmacophore Elucidation and Molecular Similarity Concepts
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The unique structural characteristics of this compound make it a valuable scaffold for defining and exploring pharmacophore models.
The 2-methyl-tetrazole core serves as a rigid platform that precisely positions the ethynyl group and any other part of a larger molecule it might be attached to. The nitrogen atoms of the tetrazole can be defined as hydrogen bond acceptor features in a pharmacophore model. The ethynyl group can be defined as a hydrophobic feature or a hydrogen bond acceptor, depending on the nature of the binding site. The defined geometry and electronic properties of this compound allow for the creation of highly specific pharmacophore hypotheses that can be used in virtual screening campaigns to identify new potential ligands. acs.orgnih.gov
In the context of molecular similarity, this compound can be compared to other molecules based on various descriptors, such as 2D fingerprints or 3D shape and electrostatic potential. uniroma1.itwikipedia.org The similar property principle states that structurally similar molecules are likely to have similar biological activities. uniroma1.it The replacement of other functional groups with the 5-ethynyl-2-methyl-2H-tetrazole moiety can be used to explore new chemical space while maintaining key pharmacophoric features, potentially leading to the discovery of novel drugs with improved properties. The rigidity of the scaffold ensures that the pharmacophoric elements are held in a specific conformation, which can increase affinity and selectivity for the target receptor. nih.gov
Click Chemistry Applications of the Ethynyl Moiety
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of click chemistry, lauded for its reliability, specificity, and biocompatibility under aqueous conditions. nih.govnih.gov This reaction transforms terminal alkynes and organic azides into 1,4-disubstituted 1,2,3-triazoles with high efficiency. nih.gov The catalytic cycle, believed to involve copper(I) acetylide intermediates, dramatically accelerates the reaction compared to its thermal counterpart and ensures high regioselectivity. nih.gov The versatility of CuAAC has led to its widespread use in drug discovery, bioconjugation, and materials science. mdpi.commdpi.comnih.gov
The hallmark of the CuAAC reaction is its exceptional regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. nih.govthieme-connect.deresearchgate.net This specificity arises from the mechanism in which the copper catalyst orchestrates the cycloaddition pathway. The reaction of an alkyne like 5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole with an organic azide (B81097) in the presence of a copper(I) catalyst would be expected to yield a single product, where the azide's terminal nitrogen is connected to the C4 of the newly formed triazole ring. This predictability is a significant advantage over the uncatalyzed thermal reaction, which typically results in a mixture of 1,4- and 1,5-regioisomers. nih.gov The development of various copper-based catalytic systems, including both homogeneous and heterogeneous catalysts, has further refined the efficiency and applicability of this reaction, allowing for synthesis under mild, often room temperature, conditions. thieme-connect.dersc.org
Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Primary Product | 1,4-Disubstituted 1,2,3-Triazole nih.gov | 1,5-Disubstituted 1,2,3-Triazole nih.gov |
| Catalyst | Copper(I) salts (e.g., CuI, CuSO₄/reductant) nih.gov | Ruthenium complexes (e.g., Cp*RuCl) nih.govnih.gov |
| Alkyne Scope | Primarily terminal alkynes nih.gov | Terminal and internal alkynes nih.gov |
| Regioselectivity | High (almost exclusively 1,4-isomer) thieme-connect.deresearchgate.net | High (almost exclusively 1,5-isomer) nih.gov |
| Key Advantage | Robust, widely used, bioorthogonal applications. nih.gov | Complementary regioselectivity to CuAAC. nih.gov |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition
As a complementary method to CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a powerful route to the alternative regioisomer. nih.govbeilstein-journals.org This reaction is distinguished by its ability to selectively produce 1,5-disubstituted 1,2,3-triazoles, a feat that is difficult to achieve with other methods. nih.govresearchgate.net
The RuAAC reaction, typically employing a catalyst like chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium(II), directs the cycloaddition of terminal alkynes and azides to form the 1,5-disubstituted triazole product. nih.govnih.gov For a substrate such as this compound, this reaction would link the tetrazole moiety to the C5 position of the newly formed triazole ring. The reaction mechanism is distinct from that of CuAAC and is believed to involve a ruthenium-acetylide intermediate that favors the formation of the 1,5-isomer. nih.gov This method has expanded the toolkit of synthetic chemists, enabling access to a wider range of triazole-containing compounds for various applications, including medicinal chemistry and materials science. nih.govresearchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of metal catalysts like copper, particularly in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.govmdpi.com This reaction utilizes a strained cycloalkyne, which possesses high intrinsic reactivity towards azides, eliminating the need for a catalyst. mdpi.com The relief of ring strain provides the driving force for the [3+2] cycloaddition. While highly effective, the application of SPAAC with a linear alkyne like this compound is not direct, as this reaction relies on the reactivity of a strained alkyne partner. However, the tetrazole moiety could be incorporated into a molecule that later participates in SPAAC, or the ethynyl (B1212043) group could react with an azide-functionalized cycloalkyne, though this is less common. The development of various cyclooctynes has been central to the advancement of SPAAC for bioconjugation and molecular imaging. rsc.orgnih.govchemrxiv.org
Photoclick Chemistry Involving Tetrazole Derivatives
Photoclick chemistry refers to light-triggered ligation reactions, offering exceptional spatial and temporal control. nih.govnih.gov Tetrazole derivatives are key players in this field, as they can be photochemically converted into highly reactive intermediates. mdpi.com This approach is particularly valuable for in vivo applications where precise control over the reaction is essential. nih.gov
Upon irradiation with UV light, 2,5-disubstituted tetrazoles can undergo a ring-cleavage reaction, extruding a molecule of nitrogen to generate a highly reactive nitrilimine intermediate. oup.comacs.org This transient species is a 1,3-dipole that can rapidly undergo cycloaddition reactions with various dipolarophiles, such as alkenes or alkynes. oup.comoup.com This photo-induced formation of a nitrilimine from a stable tetrazole precursor, followed by its rapid trapping in a cycloaddition, forms the basis of tetrazole-based photoclick chemistry. nih.govrsc.org For a compound like this compound, the focus is typically on the reactivity of its ethynyl group. However, the tetrazole ring itself is a photoactivatable precursor. The photochemical reaction of other 2,5-disubstituted tetrazoles with alkenes yields fluorescent pyrazoline products, a feature that has been exploited for bio-imaging. nih.govrsc.orgresearchgate.net
Advanced Research in Materials Science
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
The design and synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs) using tailored organic ligands is a cornerstone of modern materials chemistry. The bifunctional nature of 5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole, possessing both a coordinating tetrazole moiety and a reactive alkyne, makes it a candidate for constructing novel porous materials.
Ligand Design Principles for MOF Synthesis
The successful construction of MOFs relies heavily on the rational design of organic linkers. Tetrazole-containing ligands are known to be excellent building blocks for MOFs due to the multidentate nature of the tetrazole ring, which can coordinate to metal centers in various modes. rsc.orgscielo.brscielo.brznaturforsch.com The presence of the ethynyl (B1212043) group on the this compound ligand introduces an additional layer of functionality. This reactive group can be utilized for post-synthetic modification, allowing for the introduction of other functional groups within the MOF structure, or it can participate in the initial framework construction.
In the context of ligand design, the rigidity and length of the linker are crucial parameters that dictate the topology and porosity of the resulting MOF. The linear and rigid nature of the ethynyl group in this compound can be exploited to create frameworks with well-defined and predictable structures. While direct experimental evidence for the use of this compound in MOF synthesis is not extensively documented in the provided search results, the general principles of using bifunctional tetrazole ligands suggest its potential. For instance, tetrazolyl-carboxylate ligands have been successfully employed to create MOFs with intriguing architectures and functionalities. scielo.brscielo.brznaturforsch.com The combination of the tetrazole's coordinating ability and the ethynyl group's reactivity offers a promising strategy for developing new MOFs with tailored properties.
Development of Functional Polymeric Materials
The polymerization of functional monomers is a key strategy for creating advanced materials with specific properties. The ethynyl group of this compound serves as a polymerizable handle, enabling the synthesis of novel polymeric materials.
Research into polymers derived from tetrazole-containing monomers has highlighted their potential as high-energy density materials due to the high nitrogen content and heat of formation of the tetrazole ring. nih.gov For example, polymethylenetetrazole has been synthesized and characterized as a potential energetic material. nih.gov While the direct polymerization of this compound is not detailed in the provided search results, the presence of the terminal alkyne suggests that it could undergo polymerization through various methods, such as addition polymerization or cross-linking reactions. The resulting poly(this compound) would be expected to exhibit a unique combination of properties, including high nitrogen content and thermal stability, making it a candidate for applications in energetic materials or as a precursor for nitrogen-rich carbon materials.
Photochemical Reactivity and Mechanistic Investigations
UV-Induced Nitrogen Extrusion from 2,5-Disubstituted Tetrazoles
The photolysis of 2,5-disubstituted tetrazoles is characterized by the extrusion of a molecule of nitrogen (N₂). This process is a common photochemical pathway for this class of compounds. While direct experimental data for 5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole is not extensively available, its behavior can be inferred from studies on analogous 2,5-disubstituted tetrazoles. The primary photochemical event is the absorption of UV radiation, which excites the molecule to a higher energy state, leading to the cleavage of the tetrazole ring and the release of molecular nitrogen. nih.gov
Formation and Characterization of Nitrilimine Intermediates
A key intermediate species generated upon the photolysis and subsequent nitrogen extrusion from 2,5-disubstituted tetrazoles is a nitrilimine. concordia.ca In the case of this compound, UV irradiation would lead to the formation of an ethynyl-substituted nitrilimine. These nitrilimine intermediates are highly reactive, 1,3-dipoles. nih.gov
The formation of nitrilimines from the thermal decomposition of 2,5-disubstituted tetrazoles was first described by Huisgen and his team. nih.govacs.org Subsequent photochemical studies have confirmed that UV irradiation provides an alternative and often cleaner route to these intermediates. nih.gov The general reaction is depicted below:
Figure 1: General photochemical formation of a nitrilimine from a 2,5-disubstituted tetrazole.Nitrilimines generated from the photolysis of diaryltetrazoles have been successfully trapped by various nucleophiles, including amines, thioalcohols, and amino acids in aqueous media. nih.gov These trapping experiments provide strong evidence for the existence of the nitrilimine intermediate. nih.gov Furthermore, nitrilimines can undergo rapid 1,3-dipolar cycloaddition reactions with alkenes. nih.gov
Transient Diazirene Species and Subsequent Rearrangements
In addition to the formation of nitrilimines, the photochemical decomposition of tetrazoles can also proceed through the formation of transient three-membered ring isomers, such as diazirenes. fao.org For 2,5-disubstituted tetrazoles, a transient diazirene could be formed, which may then undergo further rearrangement. concordia.ca Studies on 1- and 2-methyl-5-aminotetrazoles have shown that a common diazirine intermediate can be formed, which subsequently photoconverts into a carbodiimide (B86325). fao.org While the direct pathway to nitrilimines is often considered dominant for 2H-tetrazoles, the possibility of a diazirene intermediate represents an alternative mechanistic route. fao.org
The following table summarizes the potential intermediates and final products from the photolysis of related tetrazole compounds:
| Precursor | Intermediate(s) | Final Product(s) |
| 2,5-Diaryltetrazole | Nitrilimine | Trapped adducts with nucleophiles or alkenes |
| 1-Methyl-(1H)-tetrazole-5-amine | Diazirine | 1-Amino-3-methylcarbodiimide, Amino cyanamide (B42294) |
| 2-Methyl-(2H)-tetrazole-5-amine | Nitrilimine, Diazirine | 1-Amino-3-methylcarbodiimide |
Tautomer-Selective Photochemistry of Tetrazole Derivatives
For tetrazoles with a labile proton, tautomerism plays a crucial role in their photochemical behavior. nih.gov While this compound is a fixed 2H-tautomer due to the methyl group at the N2 position, understanding the principles of tautomer-selective photochemistry provides important context for the reactivity of the tetrazole ring system.
In studies of 1-(tetrazol-5-yl)ethanol, which can exist as both 1H and 2H tautomers, a remarkable selectivity in photochemical reactivity was observed. conicet.gov.arnih.gov Upon UV irradiation, only the 2H tautomer underwent decomposition, while the 1H tautomer remained photostable. conicet.gov.arnih.gov This selectivity is attributed to the different electronic structures and hydrogen bonding patterns of the two tautomers. nih.gov The 2H-tetrazole form is believed to provide a more direct pathway for the extrusion of nitrogen. fao.org This finding supports the notion that 2,5-disubstituted 2H-tetrazoles, such as this compound, are predisposed to undergo photochemical decomposition.
Influence of Substituents on Photochemical Pathways
The nature of the substituents at the C5 and N2 positions of the tetrazole ring significantly influences the photochemical pathways and the stability of the resulting intermediates. nih.gov The structure of the substituents is a determining factor in the nature of the photoproducts. nih.gov
For this compound, the ethynyl (B1212043) group at C5 and the methyl group at N2 will dictate the properties of the resulting nitrilimine intermediate. The electron-withdrawing nature of the ethynyl group could influence the reactivity of the nitrilimine. While some studies suggest that substituent effects on the photolysis of certain tetrazoles are negligible, others have demonstrated a strong dependence. nih.gov
The photochemical pathways for different substituted tetrazoles are summarized in the table below:
| Compound | Substituents | Observed Photochemical Pathway(s) |
| 1-Phenyl-4-allyl-tetrazol-5-one | Phenyl, Allyl | Nitrogen extrusion, formation of a triplet biradical intermediate, subsequent cyclization and proton transfer. |
| 1-Phenyltetrazolone | Phenyl | [3+2] pericyclic nitrogen elimination, photocleavage of C(5)-N(1) and N(3)-N(4) bonds, photocleavage of N(1)-N(2) and N(4)-C(5) bonds. nih.gov |
| 1-Methyl-5-aminotetrazole | Methyl, Amino | Formation of a diazirine intermediate, leading to a carbodiimide and an amino cyanamide. fao.org |
| 2-Methyl-5-aminotetrazole | Methyl, Amino | Formation of a nitrilimine and a diazirine intermediate, leading to a carbodiimide. fao.org |
Coordination Chemistry and Ligand Development
Binding Modes of 5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole as a Ligand
The coordination behavior of this compound as a ligand is predicted to be rich and varied, drawing from the known coordination chemistry of other substituted tetrazoles. The tetrazole ring itself offers multiple potential donor sites through its nitrogen atoms. For 2-substituted tetrazoles, coordination typically occurs through the N4 atom of the tetrazole ring. This mode of coordination has been observed in various metal complexes with 1-substituted tetrazoles, where the equatorial plane of a metal center is formed by four tetrazole rings. nih.gov
Beyond the tetrazole ring, the 5-ethynyl group introduces additional possibilities for coordination. The carbon-carbon triple bond of the ethynyl (B1212043) group can act as a π-donor to a metal center. This dual nature, possessing both a nitrogen-rich heterocyclic ring and a π-system, allows this compound to function as a versatile building block in coordination chemistry. It can potentially act as a monodentate, bidentate, or bridging ligand, leading to the formation of diverse structural motifs from simple mononuclear complexes to intricate multidimensional coordination polymers.
The coordination versatility is further enhanced when considering that tetrazolyl-carboxylate ligands, which combine a tetrazole ring with a carboxylate group, are known to act as multidentate ligands, giving rise to novel metal-organic frameworks with interesting topologies. nih.gov By analogy, the ethynyl group in this compound could participate in coordination, potentially leading to unique structural and electronic properties in the resulting metal complexes.
Table 1: Potential Coordination Modes of this compound
| Coordination Site(s) | Description | Potential Structural Outcome |
|---|---|---|
| N4 of Tetrazole Ring | Monodentate coordination through the exocyclic nitrogen. | Discrete mononuclear or polynuclear complexes. |
| Ethynyl Group (π-system) | Coordination of the C≡C triple bond to a metal center. | Complexes where the ligand is π-bonded. |
| N4 and Ethynyl Group | Bidentate chelation involving both the tetrazole ring and the ethynyl group. | Stable chelate rings, influencing complex geometry. |
Design of Metal Complexes for Catalysis
Metal complexes incorporating tetrazole-based ligands have demonstrated catalytic activity in various organic transformations. While specific catalytic applications of this compound complexes have not been reported, the known catalytic behavior of related systems suggests potential avenues for exploration. For instance, cobalt and nickel complexes with a bifunctional tetrazole-carboxylate ligand have been shown to be active catalysts for the oxidation of 2,6-di-tert-butylphenol. scielo.br This suggests that metal complexes of this compound could also be designed to catalyze oxidation reactions.
Furthermore, copper(I)-thiolate clusters have been investigated for their catalytic performance in the transformation of iodobenzenes to benzonitriles. nih.gov The ability of the tetrazole moiety to stabilize metal clusters, combined with the electronic influence of the ethynyl group, could lead to the design of novel catalysts for C-N bond formation reactions. The ethynyl group itself can be a site of catalytic transformation or can modulate the electronic properties of the metal center to enhance catalytic activity. Dinuclear nickel complexes with redox-active ligands have shown high activity for the dimerization of aryl azides and the cyclotrimerization of alkynes. nih.gov The design of dinuclear complexes bridged by this compound could therefore be a promising strategy for developing new catalytic systems.
Table 2: Potential Catalytic Applications of Metal Complexes with this compound
| Metal Center | Potential Reaction Type | Rationale based on Related Systems | Reference |
|---|---|---|---|
| Cobalt(II), Nickel(II) | Oxidation Reactions | Tetrazole-carboxylate complexes show activity in phenol (B47542) oxidation. | scielo.br |
| Copper(I) | C-N Bond Formation (e.g., cyanation) | Copper-thiolate clusters are active in the conversion of aryl halides to nitriles. | nih.gov |
| Nickel(II) | Alkyne Cyclotrimerization, Azide (B81097) Dimerization | Dinuclear nickel complexes with nitrogen-containing ligands catalyze these reactions. | nih.gov |
Potential in Spin-Crossover Compounds and Molecular Magnets
Tetrazole-based ligands have been instrumental in the development of spin-crossover (SCO) compounds and molecular magnets. SCO is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a high-spin (HS) and a low-spin (LS) state by external stimuli such as temperature, pressure, or light. Iron(II) complexes with N-substituted tetrazoles are particularly well-known for exhibiting SCO behavior. nih.govrsc.org For example, three-dimensional metal-organic frameworks with the formula [Fe₂(H₀.₆₇bdt)₃]·xH₂O, where H₂bdt is 5,5'-(1,4-phenylene)bis(1H-tetrazole), exhibit diverse spin states. rsc.org
The introduction of an ethynyl group at the 5-position of the tetrazole ring in this compound could significantly influence the ligand field strength and the supramolecular interactions within the crystal lattice, both of which are crucial factors in determining the SCO properties. The electronic-withdrawing nature of the ethynyl group might be expected to affect the transition temperature and the completeness of the spin transition.
In the realm of molecular magnets, the ability of ligands to mediate magnetic exchange interactions between metal centers is paramount. The extended π-system of the ethynyl group in this compound could provide an efficient pathway for magnetic coupling between metal ions, potentially leading to materials with interesting magnetic ordering phenomena. The design of single-molecule magnets (SMMs), which are individual molecules that can function as tiny magnets, often relies on creating a specific magnetic anisotropy around a single metal ion, typically a lanthanide. rsc.org The unique steric and electronic environment provided by this compound could be exploited in the design of new SMMs.
Table 3: Comparison of Tetrazole Ligands in Spin-Crossover and Molecular Magnetism
| Ligand | Metal Ion | Observed Magnetic Property | Key Structural Feature | Reference |
|---|---|---|---|---|
| trans-1,2-di(tetrazol-1-yl)cyclopentane | Iron(II) | Spin-Crossover | Chiral bridging ligand | nih.gov |
| 5,5'-(1,4-phenylene)bis(1H-tetrazole) | Iron(II) | High-Spin, Spin-Crossover, and Low-Spin states | 3D Metal-Organic Framework | rsc.org |
| ω-(1H-tetrazol-1-yl) carboxylic acids | Iron(II) | Spin-Crossover | Hydrogen-bond network | univie.ac.at |
Retrosynthetic Analysis and Synthetic Strategy
Disconnection Approaches for the Tetrazole Ring System
The primary disconnection of 5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole focuses on the tetrazole ring itself. The most logical and widely practiced method for forming a 5-substituted tetrazole ring is through the [3+2] cycloaddition reaction. nih.govnih.gov This involves breaking the ring at two points, leading to two conceptual fragments: a nitrile and an azide (B81097).
A primary disconnection can be made between the N1-N2 and N4-C5 bonds of the tetrazole ring. This retrosynthetic step suggests that the tetrazole ring can be formed from an ethynyl-functionalized nitrile and an azide source. This is a common and effective strategy for constructing the tetrazole core. nih.gov
Another key disconnection involves the bond between the methyl group and the N2 position of the tetrazole ring. This suggests that the final step in the synthesis could be the methylation of a 5-ethynyl-1H-tetrazole precursor. The regioselectivity of this alkylation is a critical consideration, as alkylation can occur at either the N1 or N2 position, leading to a mixture of isomers. core.ac.uk However, specific reaction conditions can be employed to favor the formation of the desired 2-substituted isomer. core.ac.ukorganic-chemistry.org
| Disconnection | Synthons | Synthetic Equivalents | Rationale |
| Tetrazole Ring Formation | Ethynyl (B1212043) Cyanide + N3- | Propiolonitrile + Sodium Azide | Based on the well-established [3+2] cycloaddition reaction for tetrazole synthesis. nih.govnih.gov |
| N-Methylation | 5-Ethynyltetrazolide Anion + CH3+ | 5-Ethynyl-1H-tetrazole + Methylating Agent (e.g., Methyl Iodide) | A common method for the functionalization of the tetrazole ring. core.ac.uk |
Strategic Synthesis of Ethynyl-Functionalized Precursors
The successful synthesis of this compound is highly dependent on the preparation of a key intermediate: an ethynyl-functionalized precursor. A primary strategy involves the synthesis of propiolonitrile (ethynyl cyanide).
One established method for the synthesis of propiolonitrile is the dehydration of propiolamide. This can be achieved using a variety of dehydrating agents, such as phosphorus pentoxide or phosphoryl chloride.
An alternative approach to the ethynyl precursor involves starting with a protected form of acetylene (B1199291). For instance, trimethylsilylacetylene (B32187) can undergo cyanation to yield trimethylsilylpropiolonitrile. The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne and can be removed in a subsequent step.
The synthesis of the final target molecule would then proceed via one of two primary routes:
Route A: Cycloaddition followed by Alkylation
[3+2] Cycloaddition: Propiolonitrile is reacted with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt, to form 5-ethynyl-1H-tetrazole.
N-Methylation: The resulting 5-ethynyl-1H-tetrazole is then alkylated with a methylating agent like methyl iodide or dimethyl sulfate. Reaction conditions would be optimized to favor the formation of the 2-methyl isomer. core.ac.uk
Route B: Alkylation of a Precursor followed by Cycloaddition
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Methodologies for Ethynyl (B1212043) Tetrazoles
The synthesis of tetrazoles, particularly 5-substituted-1H-tetrazoles, has been a subject of intense research, traditionally relying on the [3+2] cycloaddition of nitriles with azide (B81097) sources. thieme-connect.comresearchgate.nettandfonline.comnih.gov Future efforts will likely focus on developing more efficient, safer, and environmentally benign methods specifically tailored for introducing the ethynyl group.
Emerging research directions include:
Continuous Flow Synthesis: Continuous flow microreactors are becoming a powerful tool for synthesizing tetrazoles, offering enhanced safety by minimizing the volume of hazardous reagents like hydrazoic acid at any given time. core.ac.ukmit.edumit.edu This technology is particularly suitable for handling potentially unstable ethynyl-containing compounds and allows for safe operation at elevated temperatures and pressures, which can accelerate reaction rates. core.ac.ukmit.edu Adapting these flow chemistry protocols for ethynyl nitriles could enable scalable and safer production of 5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole.
Green and Heterogeneous Catalysis: There is a significant push to replace homogeneous catalysts and hazardous solvents like DMF, which are common in traditional tetrazole syntheses. thieme-connect.comnih.gov Research into novel heterogeneous catalysts, including nanoparticles and recyclable magnetic catalysts, offers a promising eco-friendly alternative. researchgate.netnih.gov Developing catalysts that are effective for the cycloaddition of ethynyl nitriles would be a major advancement, simplifying product purification and reducing chemical waste. nih.gov
Multicomponent Reactions (MCRs): MCRs, such as the Ugi and Passerini reactions, are highly efficient for creating molecular diversity and complexity in a single step. beilstein-journals.orgbeilstein-archives.org Designing novel MCRs that incorporate an ethynyl-bearing component could provide direct access to complex ethynyl tetrazole derivatives that are otherwise difficult to synthesize. beilstein-journals.orgbeilstein-archives.org A novel strategy involves using pre-formed, functionalized tetrazole building blocks in MCRs to generate diverse, drug-like molecules. beilstein-journals.org
Photochemical Methods: Light-triggered reactions represent another frontier. Photochemical conversion of tetrazoles can generate reactive intermediates like nitrile imines, which can be trapped to form other heterocycles. worktribe.comthieme-connect.com Exploring the photochemistry of ethynyl tetrazoles could open pathways to novel molecular scaffolds.
Table 1: Comparison of Emerging Synthetic Methodologies for Ethynyl Tetrazoles
| Methodology | Key Advantages | Relevance to Ethynyl Tetrazoles | References |
|---|---|---|---|
| Continuous Flow Synthesis | Enhanced safety (especially with azides), scalability, precise control over reaction conditions. | Enables safer handling of potentially unstable ethynyl precursors and reagents at high temperatures/pressures. | core.ac.ukmit.edumit.edu |
| Green/Heterogeneous Catalysis | Eco-friendly, catalyst recyclability, simplified workup, avoidance of toxic solvents. | Development of solid-supported catalysts for the cycloaddition of ethynyl nitriles. | researchgate.netnih.gov |
| Multicomponent Reactions (MCRs) | High atom economy, rapid generation of molecular complexity and diversity from simple precursors. | Direct synthesis of complex scaffolds incorporating the ethynyl tetrazole moiety. | beilstein-journals.orgbeilstein-archives.org |
| Photochemical Synthesis | Reagent-free activation, spatial and temporal control, access to unique reactive intermediates. | Potential for novel transformations and functionalization of the tetrazole ring. | worktribe.comthieme-connect.com |
Exploration of Advanced Catalytic Applications
While tetrazoles are well-established in medicinal and materials chemistry, their use in catalysis is a growing field. numberanalytics.comlifechemicals.com The unique structure of this compound, featuring multiple nitrogen atoms and a π-acidic alkyne, makes it a highly promising candidate for designing advanced catalysts.
Future research will likely focus on:
Novel Ligand Design: The four nitrogen atoms of the tetrazole ring are excellent coordinators for metal ions, making tetrazole derivatives versatile ligands in coordination chemistry. thieme-connect.comlifechemicals.comnih.gov The ethynyl group adds a second potential binding site or a rigid linker for constructing multimetallic complexes or metal-organic frameworks (MOFs). rsc.org Research into the coordination chemistry of this compound could lead to catalysts with novel reactivity and selectivity.
Bifunctional Catalysis: The compound's structure allows for the design of bifunctional catalysts. The tetrazole ring could act as a Lewis basic site to activate one substrate, while the ethynyl group, potentially coordinated to a metal, could act as a Lewis acidic site to activate another. This could enable novel cooperative catalytic cycles.
Catalyst Immobilization: The ethynyl group serves as a powerful handle for immobilizing catalytic complexes onto solid supports (e.g., polymers, silica) via click chemistry. researchgate.net This would facilitate catalyst recovery and reuse, a key principle of green chemistry.
Expanding the Scope of Bioisosteric Applications in Chemical Biology
The tetrazole ring is widely recognized in medicinal chemistry as a metabolically stable bioisostere of the carboxylic acid group. nih.govnumberanalytics.combohrium.comresearchgate.net This is due to its similar pKa, planar structure, and ability to participate in hydrogen bonding. bohrium.comnih.gov The presence of the ethynyl group on this compound provides a powerful tool to dramatically expand its utility in chemical biology.
Key future directions include:
Click Chemistry for Bioconjugation: The terminal alkyne of the ethynyl group is a prime functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), the cornerstones of "click chemistry." researchgate.netresearchgate.net This opens the door to using this compound as a versatile building block. It can be "clicked" onto biomolecules (proteins, nucleic acids, lipids) or imaging agents (fluorophores, PET labels) to create sophisticated probes for studying biological systems. researchgate.netnih.gov
Development of Bioorthogonal Probes: A significant challenge in bioorthogonal chemistry is balancing the stability and reactivity of probes. researchgate.net Researchers are developing clickable precursors, like ethynyl-tetrazines, to create highly reactive and stable probes for in vivo applications. researchgate.net Similarly, this compound could be a precursor for novel bioorthogonal reagents, where the tetrazole acts as the bioisosteric anchor and the ethynyl group allows for attachment and detection. Light-triggered click reactions involving tetrazoles and alkenes or alkynes are also emerging as powerful tools for spatiotemporal control in biological labeling. nih.govnih.gov
Fragment-Based Drug Discovery (FBDD): The compound itself is an ideal candidate for FBDD. The tetrazole moiety can anchor the fragment to a target's active site (mimicking a carboxylate interaction), while the ethynyl group provides a vector for synthetic elaboration, allowing chemists to "grow" the fragment into a potent and selective drug candidate. beilstein-journals.org
Innovations in Responsive Materials and Supramolecular Assemblies
The structural features of this compound make it an excellent building block for advanced materials and supramolecular structures. nih.govnumberanalytics.com Both the nitrogen-rich tetrazole ring and the electron-rich ethynyl group can participate in a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and coordination with metal ions. mdpi.comnih.gov
Future research is expected to explore:
Metal-Organic Frameworks (MOFs): Tetrazole-based ligands are increasingly used to construct MOFs due to their strong coordinating ability and the thermal stability of the resulting frameworks. lifechemicals.comrsc.orgmdpi.com The ethynyl group can act as a secondary linker or as a post-synthetically modifiable site within the MOF pores, allowing for the tuning of properties like gas storage, separation, and catalysis. lifechemicals.comrsc.org
Supramolecular Gels and Polymers: The directional interactions afforded by the tetrazole and ethynyl groups can be harnessed to drive the self-assembly of molecules into higher-order structures like nanofibers, which can form supramolecular gels. frontiersin.org Furthermore, the ethynyl group can be polymerized to create novel nitrogen-rich polymers with unique electronic or energetic properties.
Responsive Materials: The incorporation of this compound into materials could impart responsive properties. For example, the tetrazole moiety's coordination to metal ions could be sensitive to pH or specific analytes, leading to a colorimetric or fluorescent response. The ethynyl group could be used in cross-linking reactions that are triggered by external stimuli like light or heat, leading to materials that change their mechanical properties on demand.
Computational Design and Predictive Modeling for Structure-Property Relationships
Computational chemistry and predictive modeling are indispensable tools for accelerating the discovery and optimization of functional molecules. youtube.com For a molecule like this compound, these methods can provide crucial insights and guide experimental efforts, saving significant time and resources.
Emerging research will leverage computational tools for:
Predicting Reaction Outcomes and Mechanisms: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways for the synthesis of ethynyl tetrazoles. rsc.org This can help optimize reaction conditions, predict regioselectivity, and understand the role of catalysts, leading to more efficient synthetic protocols.
Modeling Ligand-Receptor Interactions: In the context of drug design, molecular docking and molecular dynamics (MD) simulations can predict how this compound and its derivatives bind to biological targets. nih.govnih.gov These models can elucidate the key interactions responsible for biological activity and guide the design of new analogues with improved potency and selectivity. youtube.comnih.gov
Designing Materials with Tailored Properties: Computational modeling can predict the solid-state packing and resulting properties of materials based on this compound. It can be used to design MOFs with specific pore sizes for selective gas adsorption or to model the self-assembly of supramolecular structures. mdpi.com
Building Quantitative Structure-Activity Relationship (QSAR) Models: By generating computational descriptors for a library of ethynyl tetrazole derivatives and correlating them with experimental data (e.g., catalytic activity, biological potency), researchers can build QSAR models. These models can then be used to predict the properties of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis. youtube.com
Q & A
Q. Table 1: Comparison of Tetrazole Synthesis Methods
Which spectroscopic and crystallographic techniques are critical for characterizing 5-ethynyl-2-methyltetrazole?
Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C≡C stretch at ~2100 cm⁻¹, N-H at ~3350 cm⁻¹) .
- LC-MS : Confirms molecular weight via [M+H]⁺ ions and assesses purity .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. ORTEP-3 and WinGX aid in visualizing molecular geometry .
How can researchers optimize multi-step syntheses of ethynyl-substituted tetrazoles?
Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for methyl groups .
- Catalyst screening : Cu NPs reduce reaction times and improve yields in cycloaddition steps .
- Temperature control : Maintain 80–100°C during cycloaddition to balance reaction rate and byproduct formation .
What strategies resolve contradictions in reported biological activities of tetrazole derivatives?
Answer:
- Dose-response studies : Re-evaluate activity across concentrations to identify false negatives/positives .
- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes, receptors) using software like AutoDock. For example, triazole-thiadiazole hybrids showed promising docking scores against antimicrobial targets .
- Reproducibility checks : Standardize assay protocols (e.g., MIC testing) to minimize variability .
How are computational methods integrated into the design of tetrazole-based compounds?
Answer:
- QSAR modeling : Correlate structural features (e.g., logP, H-bond donors) with bioactivity to guide synthetic priorities .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or stability .
What challenges arise in crystallographic refinement of ethynyl-substituted tetrazoles?
Answer:
- Disorder in ethynyl groups : Use SHELXL’s PART instruction to model positional disorder .
- Thermal motion artifacts : Apply anisotropic displacement parameters (ADPs) to refine atomic vibrations .
- Twinned crystals : Employ TWIN/BASF commands in SHELX for accurate intensity integration .
How do substituents (methyl, ethynyl) influence tetrazole reactivity in click chemistry?
Answer:
- Ethynyl groups : Enable Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Optimize Cu(I) sources (e.g., TBTA ligands) to prevent side reactions .
- Methyl groups : Steric hindrance may reduce reaction rates; computational modeling (e.g., molecular dynamics) predicts steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
